Tetrabutylammonium hydrogen sulphite

Übersicht

Beschreibung

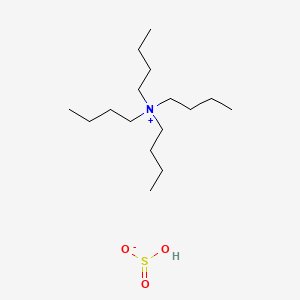

Tetrabutylammonium hydrogen sulphite is a quaternary ammonium compound with the chemical formula (C₄H₉)₄NHSO₃. It is a stable, hygroscopic, white solid with a melting point of 169-171°C . This compound is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent .

Vorbereitungsmethoden

Tetrabutylammonium hydrogen sulphite can be synthesized through several methods. One common method involves treating tetrabutylammonium azide with potassium hydrogen sulphate and 10% aqueous sulfuric acid in an aqueous medium . Another method involves treating tetrabutylammonium thiocyanate with relatively concentrated sulfuric acid (70%) at 75°C . These methods provide efficient routes to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Tetrabutylammonium hydrogen sulphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It serves as a catalyst in the oxidation of alcohols, the N-alkylation reactions of benzanilides, and the cyclization of beta-amino acids to beta-lactams . It also participates in the conversion of nitriles to amides and the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers . Common reagents used in these reactions include sulfuric acid, potassium hydrogen sulphate, and various organic solvents.

Wissenschaftliche Forschungsanwendungen

Phase-Transfer Catalysis

TBAHS is primarily recognized for its role as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, which enhances reaction rates and yields. It has been employed in:

- N-Alkylation Reactions : TBAHS catalyzes the N-alkylation of benzanilides, providing high yields .

- Cyclization Reactions : It aids in the cyclization of beta-amino acids to form beta-lactams, showcasing its utility in synthesizing complex molecules .

- Oxidation of Alcohols : TBAHS facilitates the oxidation of alcohols to carbonyl compounds under mild conditions, improving efficiency in synthetic pathways .

Synthesis of Bioactive Compounds

TBAHS has been utilized in synthesizing bioactive compounds with potential pharmaceutical applications:

- Michael Additions : It promotes regioselective Michael additions of indoles to electron-deficient olefins, yielding products with antibacterial properties against Gram-positive and Gram-negative bacteria .

- Synthesis of Tetrahydrobenzo[a]xanthenes : A green protocol using TBAHS allows for the efficient synthesis of tetrahydrobenzo[a]xanthenes, which are valuable in medicinal chemistry .

Regioselective Michael Addition

A study by Perumal et al. demonstrated that TBAHS catalyzes the regioselective addition of indoles to nitrostyrenes, achieving good to excellent yields (up to 90%) under aqueous conditions. This reaction highlights TBAHS's effectiveness in promoting environmentally friendly synthetic methodologies .

One-Pot Domino Reactions

Research conducted by Parmar et al. illustrated the use of TBAHS in one-pot domino reactions involving substituted salicylaldehydes and pyrazolones. The resulting benzopyran-annulated products exhibited high stereoselectivity and yields exceeding 85% .

Ion-Pairing Agent in Chromatography

TBAHS serves as an ion-pairing agent in gas chromatography (GC), enhancing the separation and detection of linear alkylbenzenesulfonates and acidic herbicides, demonstrating its analytical application beyond organic synthesis .

Table 1: Summary of Reactions Catalyzed by TBAHS

Wirkmechanismus

The mechanism of action of tetrabutylammonium hydrogen sulphite involves its role as a phase-transfer catalyst and ion-pairing reagent. As a phase-transfer catalyst, it facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield . In electrochemical applications, it increases the hydrogen and oxygen overpotentials, thereby improving the efficiency and stability of the electrochemical system . The molecular targets and pathways involved in these processes include the interaction with hydrogen bonds and the stabilization of reaction intermediates.

Vergleich Mit ähnlichen Verbindungen

Tetrabutylammonium hydrogen sulphite can be compared with other quaternary ammonium compounds such as tetrabutylammonium hydrogen sulfate, tetrabutylammonium bisulfate, and tetrabutylammonium phosphate monobasic . These compounds share similar properties and applications, but this compound is unique in its specific use as a phase-transfer catalyst and ion-pairing reagent in HPLC . Its stability and efficiency in various chemical reactions make it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

Tetrabutylammonium hydrogen sulfite (TBAHS), a quaternary ammonium salt, has garnered attention for its biological activity, particularly in organic synthesis and as a potential therapeutic agent. This article explores its properties, applications, and biological effects based on diverse sources.

- Molecular Formula : CHNOS

- Molecular Weight : 339.53 g/mol

- Melting Point : 171-174 °C

- Density : 1.010 g/cm³

TBAHS is primarily used as a phase transfer catalyst and has unique properties that facilitate ion transfer across different phases, making it valuable in various chemical reactions, especially in organic synthesis .

Applications in Organic Synthesis

TBAHS has been utilized in several synthetic pathways due to its efficiency and environmentally benign nature. A notable study demonstrated its use in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones. The reaction conditions were optimized to achieve high yields with minimal environmental impact. The study indicated that TBAHS could effectively convert initial mixtures into homogeneous reactions, enhancing product formation .

Antimicrobial Properties

TBAHS exhibits antimicrobial effects, which are significant in both industrial and laboratory settings. Its ability to act as a cleansing agent derives from its surfactant properties, which disrupt microbial membranes, leading to cell lysis . This property is particularly useful in formulations aimed at controlling microbial growth.

Toxicological Profile

The toxicological assessment of TBAHS indicates moderate toxicity levels. It is classified as an acute toxic agent (Toxicity Category 4) when ingested and poses risks for skin and eye irritation . Long-term exposure studies are necessary to fully understand the chronic effects of TBAHS on human health and the environment.

Case Studies

- Synthesis of Bioactive Compounds : A study highlighted the role of TBAHS in synthesizing compounds with potential anticancer properties. The synthesized compounds showed promising results in preclinical trials for their ability to inhibit cancer cell proliferation .

- Environmental Impact : Research into the biodegradation of TBAHS revealed that certain bacterial species can utilize it as a carbon source, indicating its potential for bioremediation applications . This aspect underscores the compound's dual role as both a chemical reagent and a biodegradable substance.

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Structure | Quaternary ammonium salt |

| Phase Transfer Catalyst | Facilitates ion transfer in organic reactions |

| Antimicrobial Activity | Effective against various microorganisms |

| Toxicological Classification | Acute Toxicity Category 4; skin/eye irritant |

| Biodegradability | Utilized by specific bacteria for carbon metabolism |

Eigenschaften

IUPAC Name |

hydrogen sulfite;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H2O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4(2)3/h5-16H2,1-4H3;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUPXQGCEBDURP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236601 | |

| Record name | Tetrabutylammonium hydrogen sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87742-13-0 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfite (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87742-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium hydrogen sulphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087742130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium hydrogen sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium hydrogen sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.